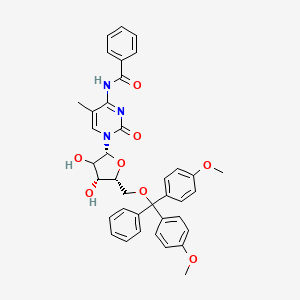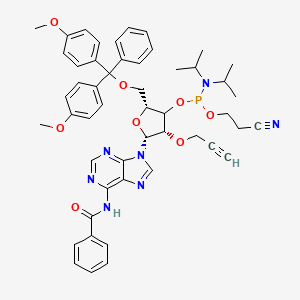
2-Mercapto-5-methoxybenzimidazole-4,6,7-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is a deuterated derivative of 2-Mercapto-5-methoxybenzimidazole. This compound is characterized by the presence of deuterium atoms at positions 4, 6, and 7 on the benzimidazole ring. Deuterium, a stable isotope of hydrogen, is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 typically involves the introduction of deuterium atoms into the benzimidazole structure. One common method is the deuterium exchange reaction, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions. The process requires stringent control of reaction conditions to ensure high purity and yield of the deuterated compound. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The methoxy group (-OCH3) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of benzimidazole derivatives in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 involves its interaction with specific molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their activity. The deuterium atoms may influence the compound’s metabolic stability and reaction kinetics, providing insights into the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercapto-5-methoxybenzimidazole: The non-deuterated version of the compound.
2-Mercapto-5-methylbenzimidazole: Similar structure with a methyl group instead of a methoxy group.
2-Mercaptobenzimidazole: Lacks the methoxy group, providing a simpler structure.
Uniqueness
2-Mercapto-5-methoxybenzimidazole-4,6,7-d3 is unique due to the presence of deuterium atoms, which enhance its stability and provide valuable information in research applications. The deuterium labeling allows for detailed studies of reaction mechanisms and metabolic pathways, making it a valuable tool in various scientific fields.
Propriétés
Formule moléculaire |
C8H8N2OS |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
4,5,7-trideuterio-6-methoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i2D,3D,4D |
Clé InChI |
KOFBRZWVWJCLGM-NRUYWUNFSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C2=C1NC(=S)N2)[2H])OC)[2H] |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)



![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)


![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)
![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)


![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)

